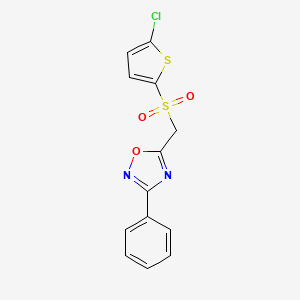

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule. It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of thiophene-based compounds has been a topic of interest in the field of medicinal chemistry . Thiophene and its derivatives are synthesized using various strategies, including nickel and palladium-based catalytic systems . These strategies include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .Molecular Structure Analysis

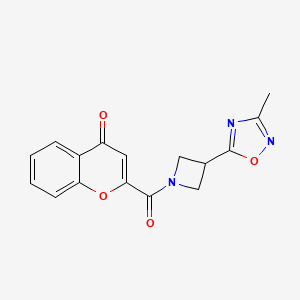

The molecular structure of this compound is complex, with a thiophene ring attached to a sulfonyl group, which is further attached to a methyl group. The other end of the molecule contains a phenyl ring attached to a 1,2,4-oxadiazole ring.Chemical Reactions Analysis

The chemical reactions involving thiophene-based compounds are diverse and depend on the specific functional groups present in the molecule. Thiophene-based compounds have been reported to possess a wide range of therapeutic properties, indicating their involvement in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can vary widely depending on the specific compound. For example, thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Corrosion Inhibition

Effect of Substitution and Temperature on Corrosion Inhibition Properties

- 1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition ability towards mild steel in sulfuric acid. Studies using gravimetric, electrochemical, SEM, and computational methods demonstrated that these derivatives effectively form protective layers on mild steel surfaces, suggesting their potential as corrosion inhibitors. The adsorption of these inhibitors follows the Langmuir adsorption isotherm, indicating a mixed physisorption and chemisorption mechanism (Ammal, Prajila, & Joseph, 2018).

Anticancer Activity

Discovery and Structure-Activity Relationship as Apoptosis Inducers

- A specific derivative, identified through caspase- and cell-based high-throughput screening assays, has shown promising activity against several breast and colorectal cancer cell lines. This compound induces apoptosis and cell cycle arrest, with its molecular target identified as TIP47, an IGF II receptor binding protein. This highlights the potential of 1,2,4-oxadiazole derivatives as anticancer agents and in identifying molecular targets for therapy (Zhang et al., 2005).

Antimicrobial and Antifungal Activities

Synthesis and Evaluation of Antimicrobial Activities

- Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae, the causative agent of rice bacterial leaf blight. These compounds not only demonstrated potent antibacterial activity but also enhanced plant resistance against the disease by increasing superoxide dismutase (SOD) and peroxidase (POD) activities (Shi et al., 2015).

Safety and Hazards

将来の方向性

Thiophene-based compounds have shown promising results in various fields, particularly in medicinal chemistry. They have been proven to be effective drugs in the current disease scenario. Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research will likely focus on designing and discovering new drug molecules that offer some of the greatest hopes for success in the present and future .

特性

IUPAC Name |

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3S2/c14-10-6-7-12(20-10)21(17,18)8-11-15-13(16-19-11)9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAFVMYDNDDXPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2764223.png)

![8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764228.png)

![2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride](/img/structure/B2764235.png)